CXCR3 antagonist 6c is a potent agonist of the human A3 adenosine receptor (hA3AR) with a Ki value of 2.40 nM []. It is a truncated nucleoside derivative, synthesized through subtle chemical modifications of an antagonistic scaffold []. This modification resulted in a shift from antagonist to agonist activity at the hA3AR.
CXCR3 Antagonist 6c is a synthetic compound designed to inhibit the activity of the chemokine receptor known as C-X-C motif chemokine receptor 3. This receptor plays a significant role in various immune responses and inflammatory processes, particularly in the migration of T cells to sites of inflammation. The compound has garnered attention for its potential therapeutic applications in autoimmune diseases and transplantation.
Source: CXCR3 Antagonist 6c is primarily synthesized in laboratory settings through chemical methods that involve multiple synthetic steps to ensure high purity and efficacy.
Classification: This compound belongs to the class of quinazolinone derivatives, which are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural feature is critical for its interaction with the CXCR3 receptor.
The synthesis of CXCR3 Antagonist 6c involves several key steps:
The molecular structure of CXCR3 Antagonist 6c can be described as follows:
CXCR3 Antagonist 6c can participate in various chemical reactions:
CXCR3 Antagonist 6c exerts its effects primarily by blocking the interaction between chemokines (specifically C-X-C motif ligand 10 and C-X-C motif ligand 11) and their receptor, CXCR3.
CXCR3 Antagonist 6c has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2